14-epi-Andrographolide is a minor ent-labdane diterpenoid lactone isolated from Andrographis paniculata and a stereoisomer of the highly abundant natural product andrographolide [1]. Characterized by the inverted stereocenter at the C-14 allylic hydroxyl group, this compound is primarily procured as a high-purity analytical reference standard and a specialized pharmacological probe [2]. In industrial and laboratory settings, its primary value lies in its utility for validating extraction processes, monitoring heat- or solvent-induced epimerization of andrographolide, and mapping the structure-activity relationships (SAR) of labdane diterpenoids in anti-inflammatory and oncology models[3].
Substituting standard andrographolide or crude Andrographis extracts for 14-epi-andrographolide critically compromises analytical resolution and pharmacological SAR mapping [1]. The orientation of the C-14 hydroxyl group directly influences the molecule's binding affinity to targets such as NF-κB and proprotein convertases, as well as its thermal and solvent stability [2]. In quality control workflows, using the mixed or standard isomer fails to quantify process-induced degradation, as andrographolide readily epimerizes under extraction conditions [3]. Consequently, precise quantification of the 14-epi epimer is mandatory for validating the stereochemical integrity of commercial extracts and engineered biosynthetic pathways.
During the commercial extraction and thermal processing of Andrographis paniculata, the major active constituent andrographolide is susceptible to epimerization at the C-14 position, yielding 14-epi-andrographolide [1]. High-purity 14-epi-andrographolide is utilized as a definitive LC-MS/HPLC standard to quantify this degradation. Studies monitoring diterpenoid stability demonstrate that distinguishing between the natural isomer and the 14-epi form is required to accurately assess the shelf-life and extraction efficiency of pharmaceutical-grade plant extracts [2].
| Evidence Dimension | Isomeric differentiation in processed extracts |
| Target Compound Data | Resolves as a distinct quantifiable HPLC/LC-MS peak indicating process-induced epimerization |
| Comparator Or Baseline | Andrographolide (baseline major isomer) |
| Quantified Difference | Enables precise calculation of the epimerization ratio (14-epi vs. standard) during thermal/solvent stress |
| Conditions | HPLC-PDA or LC-MS/MS analysis of Andrographis paniculata extracts |
Procurement of the exact 14-epi standard is essential for QA/QC laboratories to validate extraction protocols and monitor the degradation of active pharmaceutical ingredients.
14-epi-Andrographolide exhibits potent cell differentiation-inducing activity in mouse myeloid leukemia (M1) cells, serving as a critical comparator against other ent-labdane diterpenoids[1]. Research evaluating the methanolic extract fractions of Andrographis paniculata identified that the specific stereochemistry at C-14, along with modifications like 14-deoxy or 12-methoxy substitutions, significantly modulates cytostatic and differentiation-inducing properties [2]. The 14-epi epimer provides a necessary structural baseline for determining how the spatial orientation of the allylic hydroxyl group impacts leukemic cell maturation.
| Evidence Dimension | Cell differentiation-inducing activity |
| Target Compound Data | Potent induction of M1 cell differentiation |
| Comparator Or Baseline | 14-deoxyandrographolide and standard andrographolide |
| Quantified Difference | Distinct cytostatic and differentiation profiles dependent on C-14 stereochemistry and oxygenation |
| Conditions | In vitro assay using mouse myeloid leukemia (M1) cells |
For oncology drug discovery, using the specific 14-epi epimer allows researchers to isolate the exact stereochemical drivers of leukemic cell differentiation.
In the metabolic engineering of Saccharomyces cerevisiae for the production of andrographolide, identifying the precise stereoselectivity of cytochrome P450 enzymes (such as ApCYP72F1) is critical [1]. 14-epi-Andrographolide is procured as a reference standard to detect atypical epimerization reactions and confirm the correct C-14 hydroxylation and olefin bond rearrangement [2]. Without the 14-epi standard, engineered yeast strains cannot be accurately phenotyped for their stereospecific yield of the target labdane diterpenoid.
| Evidence Dimension | Stereospecific product validation |
| Target Compound Data | Acts as the definitive standard for the C-14 epimer byproduct |
| Comparator Or Baseline | Engineered andrographolide (target product) |
| Quantified Difference | Enables the quantification of enzyme stereoselectivity (ratio of target isomer to 14-epi byproduct) |
| Conditions | LC-MS metabolomic profiling of engineered Saccharomyces cerevisiae strains |
Synthetic biology and metabolic engineering workflows require this exact compound to validate the stereochemical fidelity of engineered P450 enzymes.
Used as an analytical reference standard in HPLC/LC-MS workflows to quantify the epimerization of andrographolide during the extraction, heating, and formulation of Andrographis paniculata products [1].
Procured to validate the stereoselectivity of cytochrome P450 enzymes (e.g., ApCYP72F1) in engineered microbial systems (like S. cerevisiae) designed to biosynthesize labdane diterpenoids[2].
Utilized as a specialized pharmacological probe to investigate the role of C-14 stereochemistry in inducing cell differentiation in myeloid leukemia models and modulating NF-κB-mediated inflammatory pathways [3].